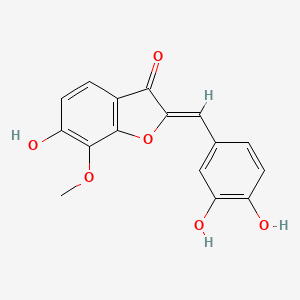
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum complexes are known for their high photoluminescence quantum efficiencies, tunable emission colors, larger Stokes shifts, and high electrochemical stability . These properties make them suitable for a wide range of applications, including organic light-emitting diodes and photodynamic therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es often involves the incorporation of ligands with large steric hindrance to overcome Pt-Pt interactions. For instance, methyl substituent acetylacetone can be used as an auxiliary ligand to achieve this . The strategic inclusion of steric hindrance and precise ligand alignments ensures nearly identical photoluminescence spectra in solid or thin-films and solutions .
Industrial Production Methods
Industrial production methods for this compoundes typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the final product. Process analytical technology (PAT) is often employed to monitor and control the production process, ensuring consistent quality and efficiency .
化学反应分析
Types of Reactions
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligands and the central platinum atom’s oxidation state .
Common Reagents and Conditions
Common reagents used in the reactions of this compoundes include oxidizing agents, reducing agents, and various ligands. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compoundes depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized platinum species, while substitution reactions can result in the formation of new platinum-ligand complexes .
科学研究应用
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es have a wide range of scientific research applications:
作用机制
The mechanism of action of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es involves their interaction with molecular targets and pathways within cells. For instance, in photodynamic therapy, the complex enters cells via endocytosis and localizes in lysosomes. Upon light irradiation, it causes down-regulation of ferroptosis suppressor protein 1 (FSP1) and accumulation of intracellular lipid peroxidation, leading to cell death through ferroptosis and necroptosis . This dual cell death pathway is particularly effective against apoptosis-resistant tumor cells .
相似化合物的比较
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug that forms DNA adducts, leading to cell death.
Pt(II)-phenanthroline complexes: Known for their interactions with G-quadruplex DNA, which can stabilize DNA structures and inhibit cancer cell proliferation.
The uniqueness of this compoundes lies in their ability to overcome Pt-Pt interactions, exhibit high photoluminescence quantum efficiencies, and effectively induce cell death through multiple pathways .
属性
CAS 编号 |
91811-98-2 |
|---|---|
分子式 |
C8H12N6O4PtS2 |
分子量 |
515.4 g/mol |
IUPAC 名称 |
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+) |
InChI |
InChI=1S/2C4H7N3O2S.Pt/c2*1-2(3(8)9)6-7-4(5)10;/h2*1H3,(H,8,9)(H3,5,7,10);/q;;+2/p-2/b2*6-2-; |
InChI 键 |
FCISTAFJLKLCQE-HRFVTYMNSA-L |
SMILES |
CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |
手性 SMILES |
C/C(=N/NC(=S)N)/C(=O)[O-].C/C(=N/NC(=S)N)/C(=O)[O-].[Pt+2] |
规范 SMILES |
CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |
同义词 |
PAT-Pt complex pyruvic acid thiosemicarbazone-platinum complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)




![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)

![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)




